molecular formula C15H18F3NO3 B7038783 N-(3-phenylmethoxycyclobutyl)-2-(2,2,2-trifluoroethoxy)acetamide

N-(3-phenylmethoxycyclobutyl)-2-(2,2,2-trifluoroethoxy)acetamide

Cat. No.: B7038783
M. Wt: 317.30 g/mol
InChI Key: JUXXHGCYKUHFEU-UHFFFAOYSA-N
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Description

N-(3-phenylmethoxycyclobutyl)-2-(2,2,2-trifluoroethoxy)acetamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a cyclobutyl ring, a phenylmethoxy group, and a trifluoroethoxy group attached to an acetamide backbone

Properties

IUPAC Name

N-(3-phenylmethoxycyclobutyl)-2-(2,2,2-trifluoroethoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3NO3/c16-15(17,18)10-21-9-14(20)19-12-6-13(7-12)22-8-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUXXHGCYKUHFEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1OCC2=CC=CC=C2)NC(=O)COCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-phenylmethoxycyclobutyl)-2-(2,2,2-trifluoroethoxy)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a involving appropriate starting materials under controlled conditions.

    Introduction of the Phenylmethoxy Group: The phenylmethoxy group is introduced via an etherification reaction, where a phenol derivative reacts with a suitable alkylating agent.

    Attachment of the Trifluoroethoxy Group: The trifluoroethoxy group is incorporated through a nucleophilic substitution reaction using a trifluoroethanol derivative.

    Formation of the Acetamide Backbone: The final step involves the formation of the acetamide backbone through an amidation reaction, where an amine reacts with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-phenylmethoxycyclobutyl)-2-(2,2,2-trifluoroethoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂) are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typical reducing agents.

    Substitution: Nucleophiles such as halides, amines, and thiols are used in substitution reactions, often in the presence of catalysts or under basic conditions.

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-(3-phenylmethoxycyclobutyl)-2-(2,2,2-trifluoroethoxy)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-phenylmethoxycyclobutyl)-2-(2,2,2-trifluoroethoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(3-phenylmethoxycyclobutyl)-2-(2,2,2-trifluoroethoxy)acetamide: shares structural similarities with other cyclobutyl and trifluoroethoxy derivatives.

    This compound: can be compared to compounds such as cyclobutylamines, trifluoroethoxybenzenes, and acetamide derivatives.

Uniqueness

  • The presence of both the cyclobutyl ring and the trifluoroethoxy group in this compound imparts unique chemical properties, such as increased stability and reactivity.
  • The combination of these functional groups makes it a versatile compound for various applications in research and industry.

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